molecular formula C22H15F2N7O2 B2619895 2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019097-40-5

2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2619895
CAS RN: 1019097-40-5
M. Wt: 447.406
InChI Key: ATILGYDULCKEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C22H15F2N7O2 and its molecular weight is 447.406. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Transition Metal Catalysis

Suzuki–Miyaura Coupling: The Suzuki–Miyaura (SM) cross-coupling reaction is widely used for carbon–carbon bond formation. Organoboron reagents play a pivotal role in SM coupling, and this compound’s boron-containing moiety could be explored as a reagent in this context . Its mild reaction conditions and functional group tolerance make it attractive for synthetic chemists.

Boron Reagents: Understanding the mechanisms of transmetalation involving boron reagents is essential. Investigating how this compound participates in SM coupling reactions and its compatibility with various substrates can provide valuable insights for synthetic methodologies.

Materials Science

Fluorinated Building Blocks: Fluorinated compounds are valuable in materials science due to their unique properties. This compound’s difluorinated benzene ring could serve as a building block for designing novel materials, such as polymers, liquid crystals, or semiconductors.

Crystal Engineering: Exploring the crystal structures of this compound and its derivatives can contribute to crystal engineering. By understanding intermolecular interactions, researchers can design materials with specific properties, such as improved solubility, stability, or optical behavior.

properties

IUPAC Name

2,6-difluoro-N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N7O2/c1-12-10-17(26-21(33)18-15(23)8-5-9-16(18)24)31(29-12)22-27-19-14(20(32)28-22)11-25-30(19)13-6-3-2-4-7-13/h2-11H,1H3,(H,26,33)(H,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATILGYDULCKEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide

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